In-Depth Technical Guide to 3-Bromo-2-butanone (CAS 814-75-5)
In-Depth Technical Guide to 3-Bromo-2-butanone (CAS 814-75-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive characterization of 3-bromo-2-butanone, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on its physicochemical properties, spectral data, synthesis, and key chemical reactions.
Chemical Identity and Physicochemical Properties
3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is an α-haloketone widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its utility stems from the two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.[2]
Table 1: Physicochemical Properties of 3-Bromo-2-butanone
| Property | Value | Reference(s) |
| CAS Number | 814-75-5 | [3] |
| Molecular Formula | C₄H₇BrO | [3] |
| Molecular Weight | 151.00 g/mol | [3] |
| Appearance | Clear, light yellow to brown liquid | [1] |
| Boiling Point | 36 °C at 11 mmHg | [3] |
| Density | 1.416 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.458 - 1.460 | |
| Flash Point | 51 °C (123.8 °F) | [3] |
| Solubility | Miscible with dichloromethane. Soluble in water to some extent. | [1][4] |
| InChI Key | BNBOUFHCTIFWHN-UHFFFAOYSA-N | [5][6][7] |
| Canonical SMILES | CC(C(=O)C)Br | [5][6] |
Spectral Characterization
The structural identity of 3-bromo-2-butanone is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 3-bromo-2-butanone are consistent with its structure, showing three distinct proton environments and four unique carbon environments.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.4 - 4.6 | Quartet (q) | 1H | CH-Br |
| ~ 2.4 | Singlet (s) | 3H | CH₃-C=O |
| ~ 1.8 | Doublet (d) | 3H | CH₃-CH |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 - 205 | C=O (C2) |
| ~ 45 - 50 | C-Br (C3) |
| ~ 28 - 32 | CH₃-C=O (C1) |
| ~ 18 - 22 | CH₃-CH (C4) |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to its functional groups. The data below is for a liquid film sample.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980 - 2920 | Medium | C-H Stretch (Aliphatic) |
| ~ 1715 - 1725 | Strong, Sharp | C=O Stretch (Ketone) |
| ~ 1450 - 1360 | Medium | C-H Bend (Aliphatic) |
| ~ 650 - 550 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals a characteristic fragmentation pattern and a distinctive isotopic signature due to the presence of bromine.
Table 5: Key Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity | Assignment |
| 152 | Moderate | [M+2]⁺ (presence of ⁸¹Br isotope) |
| 150 | Moderate | [M]⁺ (presence of ⁷⁹Br isotope) |
| 72 | Moderate | [M-Br]⁺ |
| 43 | 100% (Base Peak) | [CH₃CO]⁺ |
The molecular ion region shows two peaks of nearly equal intensity at m/z 150 and 152, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[3]
Synthesis Protocols
3-Bromo-2-butanone can be synthesized via several routes. A common laboratory method involves the direct α-bromination of 2-butanone. An alternative scalable method is outlined in patent CN103449992A, which proceeds through a multi-step sequence starting from methyl 3-oxopentanoate.
Experimental Protocol: Synthesis via Bromination of 2-Butanone (Illustrative)
This protocol is based on general methods for α-bromination of ketones.
Materials:
-
2-Butanone
-
Bromine (Br₂)
-
Methanol (anhydrous)
-
Diethyl ether
-
10% Aqueous Potassium Carbonate Solution
-
Water
-
Anhydrous Calcium Chloride
Procedure:
-
Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, charge 2-butanone (1.0 mole) and anhydrous methanol (600 mL).
-
Bromination: Cool the stirred solution in an ice-salt bath to 0–5 °C. Add bromine (1.0 mole) in a rapid, steady stream from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Maintain the reaction temperature at 10 °C. The red color of the bromine should fade over approximately 45-60 minutes.
-
Hydrolysis: Add 300 mL of water to the flask and stir the mixture at room temperature overnight to hydrolyze any intermediates.
-
Workup: Add an additional 900 mL of water to the mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 500 mL).
-
Washing: Combine the organic layers and wash with 10% aqueous potassium carbonate (200 mL), followed by water (2 x 200 mL).
-
Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for 1 hour. Remove the solvent using a rotary evaporator at room temperature to yield the crude product.
-
Purification: Purify the crude 3-bromo-2-butanone by vacuum distillation.
Caption: Workflow for the synthesis of 3-Bromo-2-butanone.
Chemical Reactivity and Applications
3-Bromo-2-butanone is a valuable building block due to its dual reactivity. It serves primarily as an alkylating agent, where various nucleophiles displace the bromide.
Nucleophilic Substitution
The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates, and enolates) to introduce the 2-oxobutan-3-yl moiety into a target molecule. This is a cornerstone of its application in building more complex molecular frameworks.
Caption: General mechanism for nucleophilic substitution.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-haloketones like 3-bromo-2-butanone can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base, followed by ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used). This reaction is a powerful method for carbon skeleton rearrangement and ring contraction in cyclic systems.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Bromo-2-butanone | 814-75-5 | AAA81475 | Biosynth [biosynth.com]
- 4. 3-BROMO-2-BUTANONE | 814-75-5 [chemicalbook.com]
- 5. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR spectrum [chemicalbook.com]
- 6. 3-BROMO-2-BUTANONE(814-75-5) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Butanone, 3-bromo- [webbook.nist.gov]
